Erbium nitrate hexahydrate

Vue d'ensemble

Description

Erbium nitrate hexahydrate is a chemical compound used primarily for research and development . It is not recommended for medicinal, household, or other uses .

Synthesis Analysis

Erbium nitrate can be synthesized by dissolving metallic erbium in nitric acid . Another method involves dissolving erbium oxide or hydroxide in nitric acid . A reaction of nitrogen dioxide with metallic erbium can also result in the formation of erbium nitrate .Molecular Structure Analysis

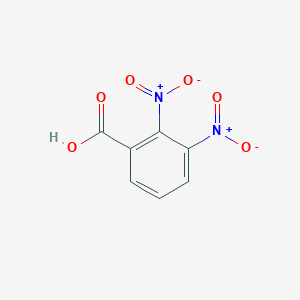

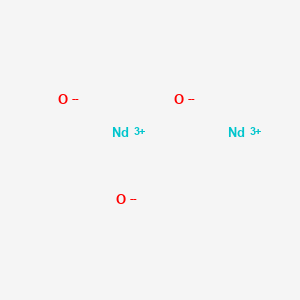

The molecular formula for Erbium nitrate hexahydrate is H12ErNO9 . It has an average mass of 337.354 Da and a monoisotopic mass of 335.980408 Da .Chemical Reactions Analysis

The hydrated erbium nitrate thermally decomposes to form ErONO3 and then to erbium oxide . This reaction is significant in the chemical properties of erbium nitrate .Physical And Chemical Properties Analysis

Erbium (III) nitrate forms pink hygroscopic crystals . It forms crystalline hydrates of the composition . Both erbium (III) nitrate and its crystalline hydrate decompose on heating . It dissolves in water and EtOH .Applications De Recherche Scientifique

Er(NO3)3⋅6H2O Er(NO_3)_3 \cdot 6H_2O Er(NO3)3⋅6H2O

, is a highly water-soluble crystalline source of erbium that is used in various scientific applications due to its compatibility with nitrates and lower (acidic) pH environments . Below is a comprehensive analysis of six unique applications of erbium nitrate hexahydrate in scientific research:Catalyst and Nanoscale Material Production

This compound serves as an excellent precursor for producing catalysts and nanoscale materials, including nanoparticles and nanopowders. These materials have applications in catalysis, electronics, and materials science, where the small size and high surface area of nanoparticles can lead to enhanced properties and functionalities .

Optical Quality Improvement

Erbium nitrate hexahydrate’s high purity compositions are used to improve optical quality in scientific standards. This is particularly important in the production of optical devices where clarity and precision are paramount, such as lenses, prisms, and laser components .

Photocatalytic Applications

Research has shown that erbium nitrate hexahydrate can be used to synthesize nanocrystalline erbium vanadate (ErVO4), which exhibits photocatalytic properties. This application is significant in environmental remediation processes, such as the degradation of pollutants under ultraviolet light .

Dopant in Luminescence Materials

As a dopant, erbium nitrate hexahydrate is used to enhance the luminescence properties of various materials. It is commonly used in the preparation of Er-doped nanomaterials for applications that require specific light-emitting properties, such as in display technologies and lighting systems .

Preparation of Metallic Erbium

Erbium nitrate hexahydrate is also employed in the preparation of metallic erbium through thermal decomposition. Metallic erbium has several industrial applications, including its use in nuclear technology and as an alloying agent to improve the workability and resistance of metals .

Mécanisme D'action

Target of Action

Erbium nitrate hexahydrate is an inorganic compound, a salt of erbium and nitric acid with the chemical formula Er(NO3)3 . It is primarily used as a precursor or dopant in the synthesis of Er-doped nanomaterials . The primary targets of this compound are therefore the materials it is intended to dope or the reactions it is intended to catalyze.

Mode of Action

The compound interacts with its targets by being incorporated into their structure during the synthesis process. This is typically achieved by dissolving the erbium nitrate hexahydrate in a suitable solvent and then combining it with the target material .

Biochemical Pathways

For example, it can be used to prepare yttrium alumino-borate (YAB) thin films and Er + -Yb 3+ co-doped TiO2 electrode layer .

Result of Action

The primary result of the action of erbium nitrate hexahydrate is the alteration of the properties of the materials it is used to dope. For example, when used in the synthesis of Er-doped nanomaterials, it can enhance their luminescence properties .

Action Environment

The action, efficacy, and stability of erbium nitrate hexahydrate can be influenced by various environmental factors. For example, the compound is soluble in water and decomposes upon heating . Therefore, the temperature and solvent used in the synthesis process can significantly affect the compound’s action and the properties of the resulting materials.

Safety and Hazards

Erbium nitrate hexahydrate should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

erbium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVNCWLEGIRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

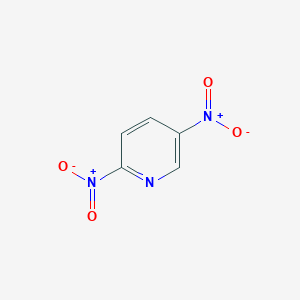

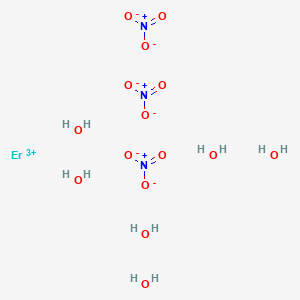

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158935 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium nitrate hexahydrate | |

CAS RN |

13476-05-6 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.